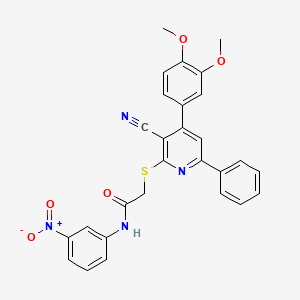

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Description

This compound is a pyridine-based acetamide derivative featuring a thioether linkage. Key structural attributes include:

- Pyridine core: Substituted with a cyano group (-CN) at position 3, a 3,4-dimethoxyphenyl group at position 4, and a phenyl group at position 5.

- Thioether bridge: Connects the pyridine core to an acetamide moiety.

- Acetamide group: Attached to a meta-nitrophenyl (-NO₂ at position 3) aromatic ring.

Properties

Molecular Formula |

C28H22N4O5S |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C28H22N4O5S/c1-36-25-12-11-19(13-26(25)37-2)22-15-24(18-7-4-3-5-8-18)31-28(23(22)16-29)38-17-27(33)30-20-9-6-10-21(14-20)32(34)35/h3-15H,17H2,1-2H3,(H,30,33) |

InChI Key |

LDTDIKAFMBRNEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)OC |

Origin of Product |

United States |

Biological Activity

Overview of the Compound

Chemical Structure and Properties

The compound "2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide" belongs to a class of compounds characterized by a pyridine ring substituted with various functional groups. The presence of a cyano group, methoxy groups, and a nitrophenyl moiety suggests potential biological activity, particularly in areas such as anticancer, antimicrobial, or anti-inflammatory activities.

Biological Activity

-

Anticancer Activity

Compounds with similar structures have shown promising anticancer properties. For instance, pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of cyano and nitro groups has been associated with enhanced cytotoxicity against certain tumors. -

Antimicrobial Properties

Some derivatives of pyridine and thioacetamide exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. -

Anti-inflammatory Effects

Certain compounds featuring a pyridine backbone have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This suggests that the compound may also possess similar properties.

Study 1: Anticancer Activity

A study evaluated a series of pyridine-based compounds for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that compounds with cyano substitutions exhibited IC50 values in the micromolar range, indicating significant potency.

Study 2: Antimicrobial Activity

Research on thioacetamide derivatives showed that they possess broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various pathogens, highlighting their potential as therapeutic agents.

Study 3: Anti-inflammatory Mechanism

In vitro studies demonstrated that certain pyridine derivatives reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential pathway for therapeutic applications in inflammatory diseases.

Data Table: Biological Activities of Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the heterocyclic core, substituents, and acetamide groups.

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Insights

A. Core Heterocycle Variations

- Pyridine vs. Pyrimidine (Epirimil) :

Pyrimidine-based Epirimil demonstrated potent anticonvulsant activity (ED₅₀ = 28.5 mg/kg) and high predicted oral bioavailability . Pyridine cores (as in the target compound) may offer greater planarity for π-π stacking in receptor binding.

B. Substituent Effects

- Electron-Withdrawing Groups (NO₂, CN, CF₃): The target compound’s meta-NO₂ group may improve binding to enzymes like cyclooxygenase or kinases, whereas para-NO₂ () could alter steric interactions . CF₃ () and CN groups enhance metabolic stability but may reduce aqueous solubility .

- 3,4-Dimethoxyphenyl vs.

C. Acetamide Modifications

- 3-NO₂-Ph vs. 3,4-di-OCH₃-Ph (Epirimil): Nitro groups are stronger electron-withdrawing groups than methoxy, which may influence CYP450-mediated metabolism. Epirimil’s methoxy groups contribute to its high oral bioavailability (~80% predicted) .

- Positional Isomerism (meta vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.